tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a pyridinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl phenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium. The reaction is usually carried out under controlled temperatures and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, dichloromethane as solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe in biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyridinyl phenyl group may enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the pyridinyl phenyl moiety.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with a hydroxypropyl group instead of the pyridinyl phenyl group.
tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: A structurally similar compound with a spirocyclic moiety.
Uniqueness: tert-Butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate is unique due to the presence of the pyridinyl phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions with biological targets and its utility in synthetic chemistry .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10,12H,1-3H3,(H,18,20) |
InChI Key |
KUBPGCLXHLCGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2C=CC(=O)N=C2 |
Origin of Product |
United States |
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